molecular formula C9H11BrClNO B13492875 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B13492875
M. Wt: 264.54 g/mol
InChI Key: TXQABGNSVDWXMG-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a bromine atom, a methyl group, and a benzoxazine ring structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent, solvents such as dichloromethane, and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The bromine atom and benzoxazine ring structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methyl groups in the 5 and 6 positions, respectively, distinguishes it from other benzoxazine derivatives .

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

6-bromo-5-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c1-6-7(10)2-3-8-9(6)11-4-5-12-8;/h2-3,11H,4-5H2,1H3;1H

InChI Key

TXQABGNSVDWXMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)Br.Cl

Origin of Product

United States

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